molecular formula C8H7N3O2 B3000169 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1551176-30-7

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3000169
CAS No.: 1551176-30-7
M. Wt: 177.163
InChI Key: SNJRXGRCLGPVLL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives exhibit antibacterial activities. Research by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating their efficacy as antibacterial agents (Maqbool et al., 2014).

Structural and Vibrational Spectra Analysis

The compound has been studied for its structure and vibrational spectra. Bahgat et al. (2009) conducted FT-IR and FT-Raman spectra analyses on similar compounds, providing insights into their fundamental structures (Bahgat et al., 2009).

Combinatorial Chemistry Applications

It's also used in combinatorial chemistry. Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating their potential for amide coupling and heterocyclizations (Volochnyuk et al., 2010).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their biomedical applications and synthetic methods (Donaire-Arias et al., 2022).

Potential as Anticancer Agents

Stepanenko et al. (2011) synthesized organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines, exploring their potential as anticancer agents and cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).

Antiviral Activity

Bernardino et al. (2007) synthesized derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity against viruses like Herpes simplex (Bernardino et al., 2007).

Novel Synthesis Methods

Ghaedi et al. (2015) presented an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives, showcasing the versatility in synthesizing such compounds (Ghaedi et al., 2015).

Development as PPARα-selective Agonists

Miyachi et al. (2019) explored 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists, contributing to the understanding of structure-activity relationships in these compounds (Miyachi et al., 2019).

Ultrasound-promoted Synthesis

Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction under ultrasound irradiation, emphasizing the novel methods of synthesis (Nikpassand et al., 2010).

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives could involve exploring new synthetic methods, studying their biological activity, and developing their biomedical applications .

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRXGRCLGPVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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